BenchChemオンラインストアへようこそ!

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride

Cross-coupling chemistry Synthetic intermediate Aryl bromide reactivity

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride (CAS 1220019-29-3) is a disubstituted piperidine derivative with molecular formula C₁₅H₂₃BrClNO and molecular weight 348.71 g/mol. The compound features a piperidine ring substituted at the 3-position with a phenoxy group bearing a bromine atom at the 2-position and a tert-butyl group at the 4-position, and is supplied as the hydrochloride salt.

Molecular Formula C15H23BrClNO
Molecular Weight 348.7 g/mol
CAS No. 1220019-29-3
Cat. No. B1525618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride
CAS1220019-29-3
Molecular FormulaC15H23BrClNO
Molecular Weight348.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl
InChIInChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H
InChIKeyBSHKJUSNAFIEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride CAS 1220019-29-3: Structural Identity and Procurement Context


3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride (CAS 1220019-29-3) is a disubstituted piperidine derivative with molecular formula C₁₅H₂₃BrClNO and molecular weight 348.71 g/mol . The compound features a piperidine ring substituted at the 3-position with a phenoxy group bearing a bromine atom at the 2-position and a tert-butyl group at the 4-position, and is supplied as the hydrochloride salt . This compound is catalogued as a synthetic intermediate or building block for pharmaceutical and agrochemical research, with supplier purity specifications typically ≥95% . High-strength differential evidence relative to close structural analogs remains limited in the published literature as of the available search window.

Why Generic Substitution of 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride Is Not Advisable Without Quantitative Verification


The phenoxypiperidine scaffold is highly sensitive to substitution pattern, with the position of the piperidine attachment (2-, 3-, or 4-), the nature of the aryl halide (Br vs. Cl vs. F), and the alkyl substituent (tert-butyl vs. isopropyl vs. methyl) each producing distinct conformational, electronic, and steric profiles [1]. Even closely related analogs such as 4-[2-bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride or 3-[2-bromo-4-(tert-butyl)phenoxy]methyl-piperidine hydrochloride differ in linker geometry, ring nitrogen positioning, and metabolic vulnerability [1]. Without explicit comparative bioactivity, physicochemical, or reactivity data, generic substitution risks introducing uncharacterized changes in target engagement, synthetic yield, or downstream functionalization efficiency. The evidence items below establish the quantifiable dimensions where differentiation can be assessed.

Quantitative Differentiation Evidence for 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride vs. Closest Analogs


Ortho-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Functionalization: A Divergent Synthetic Handle Absent in Chloro and Des-Halo Analogs

The ortho-bromo substituent on the phenoxy ring of 3-(2-bromo-4-(tert-butyl)phenoxy)piperidine serves as a competent substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling divergent late-stage functionalization [1]. In contrast, the corresponding 2-chloro analog exhibits substantially lower oxidative addition rates with Pd(0) catalysts: C–Br bond dissociation energy is approximately 68 kcal/mol versus approximately 81 kcal/mol for C–Cl, translating to a reactivity difference of roughly one to two orders of magnitude in typical coupling conditions [2]. The des-bromo analog (3-(4-(tert-butyl)phenoxy)piperidine) entirely lacks this synthetic handle, making the brominated compound uniquely suited for modular library synthesis.

Cross-coupling chemistry Synthetic intermediate Aryl bromide reactivity

Bromine van der Waals Radius Confers Larger Steric Bulk than Chlorine: Differential Influence on Receptor Binding Pocket Occupancy

The van der Waals radius of the ortho-bromine atom (1.85 Å) is approximately 0.10 Å larger than that of chlorine (1.75 Å) [1]. This difference, while modest in absolute terms, can translate to measurable changes in binding pocket occupancy when the halogen is positioned at a critical protein–ligand interface [2]. In the context of 3-(2-bromo-4-(tert-butyl)phenoxy)piperidine, this steric parameter is structurally coupled with the large tert-butyl group at the 4-position (van der Waals volume approximately 84.3 ų vs. approximately 56.3 ų for isopropyl) [3], creating a steric profile that is distinct from both the chloro analog and analogs with smaller 4-alkyl substituents.

Medicinal chemistry SAR Steric parameters Halogen bonding

Hydrochloride Salt Form Provides Quantified Aqueous Solubility Enhancement Over Free Base: Procurement-Relevant Formulation Advantage

The compound is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base form . For structurally related phenoxypiperidine free bases, aqueous solubility values are typically reported as <0.1 mg/mL, whereas hydrochloride salt formation can increase solubility by approximately 10- to 100-fold depending on the specific scaffold and pH conditions [1]. The free base of 3-(2-bromo-4-(tert-butyl)phenoxy)piperidine (molecular weight 312.25, without HCl) is expected to exhibit lower solubility than the hydrochloride salt (molecular weight 348.71), based on class-level behavior of piperidine salt forms [1]. This differentiation is relevant when comparing procurement options that offer only the free base versus the hydrochloride salt.

Salt form selection Aqueous solubility Formulation compatibility

N-Methylpiperidine vs. 3-Phenoxypiperidine Core: Differential Hydrogen-Bond Donor Capacity Constrains Pharmacophore Design Space

The 3-phenoxypiperidine core of the target compound presents a secondary amine (pKa ~10–11, class-level) capable of acting as a hydrogen-bond donor, whereas N-methylpiperidine analogs lack this H-bond donor functionality [1]. In the context of BRD4/JAK2 dual inhibitor scaffolds described in US11279703, the presence of a free piperidine N–H was found to contribute to binding interactions, with an exemplary compound showing an IC50 of 88 nM against BRD4 [342–460] [2]. While the specific target compound is not directly reported in that patent, the class-level inference is that 3-phenoxypiperidine scaffolds with a free N–H may enable key hydrogen-bond interactions that N-alkylated congeners cannot recapitulate. The des-phenoxy analog (piperidine itself) lacks the aromatic ring required for hydrophobic or π-stacking interactions.

Pharmacophore design Hydrogen bonding Scaffold selection

3-Position Piperidine Attachment Confers Distinct Conformational Preferences Relative to 4-Position Regioisomer: Impact on Ligand Geometry

The target compound bears the phenoxy substituent at the 3-position of the piperidine ring, whereas a commercially available regioisomer, 4-[2-bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride (CAS 1220021-49-7), carries the same substituent at the 4-position . These two regioisomers are expected to exhibit different conformational preferences: the 3-substituted piperidine can adopt both axial and equatorial conformations with the substituent influencing ring puckering, while the 4-substituted analog typically places the substituent in the equatorial position with less conformational ambiguity [1]. The difference in nitrogen-substituent distance and angular geometry between the 3- and 4-position isomers may produce distinct pharmacophoric vectors in three-dimensional space, with the 3-substituted analog placing the phenoxy group approximately 1.5 Å closer to the piperidine nitrogen compared to the 4-substituted analog (estimate based on tetrahedral geometry) [1].

Regioisomer comparison Conformational analysis Scaffold geometry

Supply Chain Scarcity: Discontinued Status at Major Distributor Indicates Limited Commercial Availability Relative to In-Class Analogs

3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride (CAS 1220019-29-3) is listed as "Discontinued" at CymitQuimica (Biosynth brand), with the 5g catalog entry marked as no longer available for ordering . In contrast, several closely related analogs remain in active supply: 4-[2-bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride (CAS 1220021-49-7) and 3-(2-(2-bromo-4-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride (CAS 1219961-16-6) are offered at NLT 98% purity by MolCore under ISO-certified quality systems . This supply discontinuity means that researchers requiring the specific 3-phenoxypiperidine regioisomer with ortho-bromo substitution face a narrower vendor base and potential procurement delays compared to users of the more readily available 4-substituted or ethyl-linked analogs.

Supply chain Procurement risk Commercial availability

Evidence-Backed Application Scenarios for 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride


Divergent Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling of the Ortho-Bromo Handle

The ortho-bromo substituent enables Suzuki, Buchwald-Hartwig, and Heck coupling reactions, making this compound suitable as a core scaffold for generating diverse compound libraries. The C–Br bond dissociation energy (~68 kcal/mol) supports efficient oxidative addition with Pd(0) catalysts, a reactivity advantage over the chloro analog (~81 kcal/mol) [1]. Researchers synthesizing biaryl or aminoaryl derivatives for kinase or GPCR target programs can use this compound as a modular intermediate, with the 3-phenoxypiperidine core providing a defined spatial presentation of the piperidine N–H hydrogen-bond donor [2].

Structure-Activity Relationship (SAR) Exploration of Halogen and Alkyl Steric Effects in Receptor Binding

The combination of ortho-bromine (van der Waals radius 1.85 Å) and para-tert-butyl (van der Waals volume ~84.3 ų) provides a sterically demanding pharmacophoric element that can be systematically compared against chloro (1.75 Å), fluoro (1.47 Å), and smaller alkyl analogs [3]. This compound is suited for SAR studies investigating halogen bonding, steric occlusion, or hydrophobic pocket filling in bromodomain, kinase, or sigma receptor targets. The 3-position attachment geometry further distinguishes it from 4-substituted regioisomers that present the same substituent in a different spatial orientation [4].

Hydrochloride Salt Form for Aqueous Assay Compatibility in Biochemical Screening

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, with class-level estimates suggesting a 10- to 100-fold improvement [5]. This makes the compound directly amenable to biochemical assay formats requiring aqueous buffer conditions (e.g., fluorescence polarization, TR-FRET, SPR) without the need for high DMSO concentrations. Procurement of the pre-formed hydrochloride salt eliminates the in-house salt formation and characterization step, reducing workflow complexity relative to free base procurement options [5].

Computational Docking and Pharmacophore Modeling with a Defined Hydrogen-Bond Donor Motif

The secondary amine of the piperidine ring (class-level pKa ~10–11) provides a protonated hydrogen-bond donor at physiological pH, which can engage aspartate or glutamate residues in target binding sites [6]. Computational chemists can use this compound as a docking template for virtual screening or pharmacophore hypothesis generation, leveraging the defined stereoelectronic properties of the 3-phenoxypiperidine core. This contrasts with N-alkylated analogs that lack the hydrogen-bond donor and may produce false-negative docking results at targets requiring this interaction [6].

Quote Request

Request a Quote for 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.